molecular formula C9H6ClNO B1585235 8-Chloro-4-hydroxyquinoline CAS No. 57797-97-4

8-Chloro-4-hydroxyquinoline

Cat. No.: B1585235
CAS No.: 57797-97-4
M. Wt: 179.6 g/mol
InChI Key: SUZPLFOSYVTCLE-UHFFFAOYSA-N
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Description

8-Chloro-4-hydroxyquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound This compound is characterized by the presence of a chlorine atom at the 8th position and a hydroxyl group at the 4th position on the quinoline ring

Biochemical Analysis

Biochemical Properties

The biochemical properties of 8-Chloroquinolin-4-ol are not fully elucidated. It is known that quinoline derivatives can interact with various enzymes, proteins, and other biomolecules. For instance, some quinoline derivatives have been found to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase . The exact enzymes, proteins, and biomolecules that 8-Chloroquinolin-4-ol interacts with, and the nature of these interactions, remain to be determined.

Cellular Effects

Quinoline derivatives have been reported to exhibit cytotoxic effects on various types of cells, including cancer cells . They can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Quinoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Some quinoline derivatives have been found to strongly inhibit DNA and RNA biosynthesis in methicillin-resistant Staphylococcus aureus (MRSA) by affecting genes and metabolites related to purine and pyrimidine metabolic pathways .

Subcellular Localization

Understanding the subcellular localization of a protein can provide new insights into protein function and protein-protein interaction . Future studies should investigate any targeting signals or post-translational modifications that direct 8-Chloroquinolin-4-ol to specific compartments or organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-4-hydroxyquinoline typically involves the chlorination of 8-hydroxyquinoline. One common method includes the reaction of 8-hydroxyquinoline with hydrochloric acid and a chlorinating agent such as phosphorus oxychloride or thionyl chloride. The reaction is usually carried out under reflux conditions to ensure complete chlorination .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of mixed acids, such as hydrochloric acid and protonic acid, along with aqueous hydrogen peroxide, has also been reported for the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-4-hydroxyquinoline undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form hydroquinoline derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the chlorine atom.

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-Chloro-4-hydroxyquinoline involves its ability to chelate metal ions, which is crucial for its biological activities. By binding to metal ions, the compound can inhibit the function of metalloproteins and enzymes, leading to antimicrobial and anticancer effects. Additionally, it can disrupt metal ion homeostasis within cells, triggering apoptosis in cancer cells .

Properties

IUPAC Name

8-chloro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-7-3-1-2-6-8(12)4-5-11-9(6)7/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUZPLFOSYVTCLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20295517
Record name 8-chloroquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20295517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57797-97-4
Record name 57797-97-4
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-chloroquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20295517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 57797-97-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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